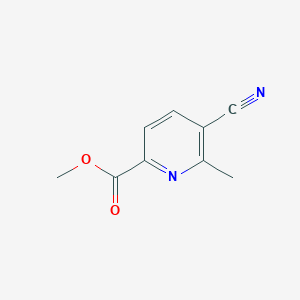
Methyl 5-cyano-6-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-6-methylpicolinate is an organic compound with the molecular formula C9H8N2O2. It is a derivative of picolinic acid and is characterized by the presence of a cyano group at the 5-position and a methyl group at the 6-position of the picolinic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-cyano-6-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-methylpicolinic acid with a cyanating agent such as cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-cyano-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinates.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-cyano-6-methylpicolinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
- Methyl 6-methylpicolinate
- Methyl 5-cyano-2-methylpicolinate
- Methyl 5-cyano-3-methylpicolinate
Comparison: Methyl 5-cyano-6-methylpicolinate is unique due to the specific positioning of the cyano and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for various applications .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
methyl 5-cyano-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-6-7(5-10)3-4-8(11-6)9(12)13-2/h3-4H,1-2H3 |
Clave InChI |
UQLRFYVXWVRZBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















